molecular formula C9H13N B597114 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole CAS No. 132059-24-6

1-Methyl-4,5,6,7-tetrahydro-2H-isoindole

Cat. No.: B597114
CAS No.: 132059-24-6
M. Wt: 135.21
InChI Key: ADDWDEYDWIGIAK-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-2H-isoindole is a heterocyclic organic compound with the molecular formula C9H13N. This compound is part of the isoindole family, which is known for its significant role in various chemical and biological processes. Isoindoles are characterized by a fused ring system that includes a benzene ring and a pyrrole ring, making them an important class of compounds in organic chemistry.

Preparation Methods

The synthesis of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole can be achieved through several synthetic routes. One common method involves the reduction of 1-Methyl-2H-isoindole using hydrogenation techniques. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions. Another approach involves the cyclization of appropriate precursors, such as N-methyl-2-aminobenzyl alcohol, under acidic conditions to form the desired isoindole structure .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-4,5,6,7-tetrahydro-2H-isoindole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-methylphthalimide using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation techniques.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-methylphthalimide, while substitution reactions can produce a variety of halogenated or nitrated derivatives .

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-2H-isoindole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Isoindole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into isoindole compounds has shown promise in developing new therapeutic agents for various diseases.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific isoindole derivative and its application .

Comparison with Similar Compounds

1-Methyl-4,5,6,7-tetrahydro-2H-isoindole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydro-2H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-9-5-3-2-4-8(9)6-10-7/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDWDEYDWIGIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743553
Record name 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132059-24-6
Record name 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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